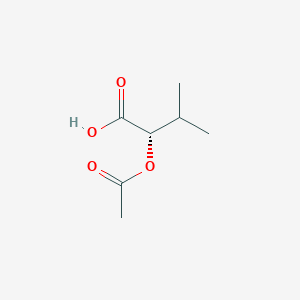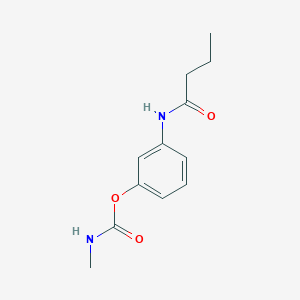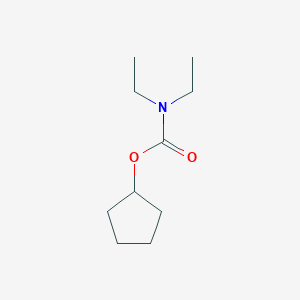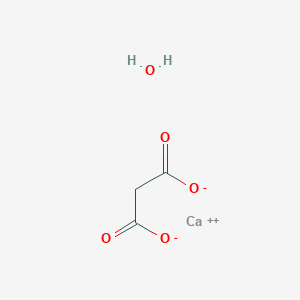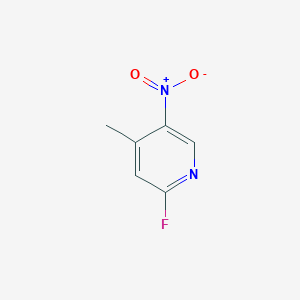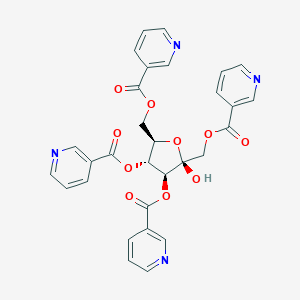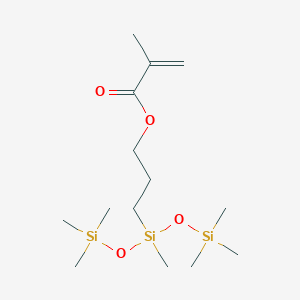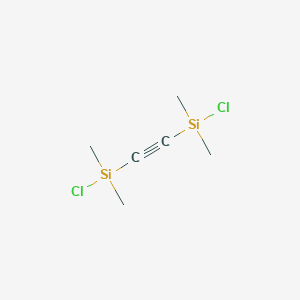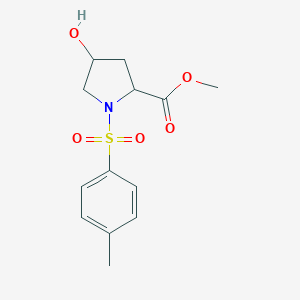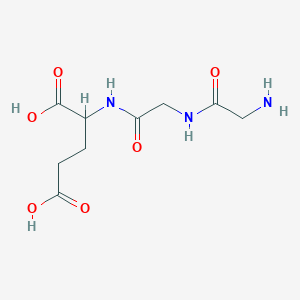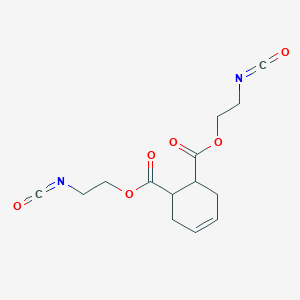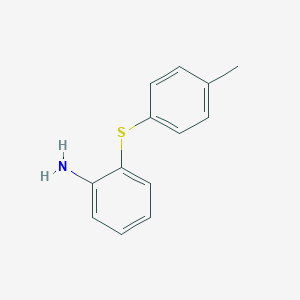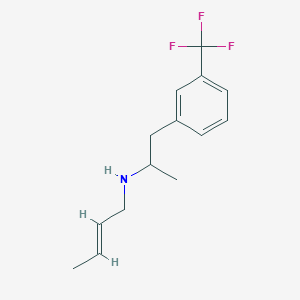![molecular formula C16H24N2 B101901 1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole CAS No. 18443-05-5](/img/structure/B101901.png)
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole, commonly known as PTA, is a heterocyclic organic compound with a molecular formula of C16H23N. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of PTA is not fully understood. However, it has been suggested that PTA may act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This may lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death. PTA has also been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
PTA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit antioxidant activity. PTA has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, PTA has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTA is its unique chemical properties, which make it a versatile building block for the synthesis of various natural products and as a chiral auxiliary for asymmetric synthesis. PTA also exhibits a wide range of biological activities, making it a potential candidate for drug development. However, there are also some limitations associated with the use of PTA in lab experiments. For example, PTA is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, PTA is a highly reactive compound, which may require special handling and storage conditions.
Direcciones Futuras
There are several future directions for the research and development of PTA. One potential direction is the development of PTA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of PTA-based drugs for the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
Conclusion:
In conclusion, PTA is a unique and versatile compound that has potential applications in various fields, including drug development, fluorescent probe development, and asymmetric synthesis. Its unique chemical properties and biological activities make it a promising candidate for further research and development. However, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of PTA can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the reductive cyclization of 2,2,5-trimethyl-4-oxopiperidine. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of PTA. This reaction involves the condensation of tryptamine with 2,2,5-trimethyl-4-oxopiperidine, followed by cyclization to form PTA.
Aplicaciones Científicas De Investigación
PTA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block for the synthesis of various natural products, including indole alkaloids and tryptophan-derived metabolites. PTA has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for asymmetric synthesis. In addition, PTA has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a potential candidate for drug development.
Propiedades
Número CAS |
18443-05-5 |
|---|---|
Nombre del producto |
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
Fórmula molecular |
C16H24N2 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1,1,3,3,5-pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C16H24N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,13-14,17H,10H2,1-5H3 |
Clave InChI |
UQXRXCFJEVHHJV-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
SMILES canónico |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
Sinónimos |
1,1,3,3,5-Pentamethyl-1,2,3,4,4a,9b-hexahydro-γ-carboline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



